molecular formula C227H354N48O69 B14117284 Retatrutide

Retatrutide

Cat. No.: B14117284
M. Wt: 4860 g/mol
InChI Key: PIHZSFXNGVXGER-QQQDAUCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Retatrutide is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The amino acids are coupled using activating agents such as carbodiimides or uronium salts. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale solid-phase peptide synthesis followed by purification using high-performance liquid chromatography. The purified peptide is then lyophilized to obtain a stable powder form. This method ensures high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Retatrutide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Retatrutide has shown promise in various scientific research applications, including:

Mechanism of Action

Retatrutide exerts its effects by simultaneously activating three hormone receptors: the glucagon-like peptide-1 receptor, glucose-dependent insulinotropic polypeptide receptor, and glucagon receptor. This triple agonist mechanism enhances insulin secretion, reduces glucagon release, and slows gastric emptying, leading to improved glycemic control and significant weight reduction . The activation of these receptors also influences appetite regulation and fat metabolism .

Properties

Molecular Formula

C227H354N48O69

Molecular Weight

4860 g/mol

IUPAC Name

20-[[(1S)-4-[2-[2-[2-[[(5S)-5-amino-6-[[(5S)-5-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-2,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-6-[[(2S)-1-[[(2S)-5-amino-1-[[1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-20-oxoicosanoic acid

InChI

InChI=1S/C227H354N48O69/c1-23-128(11)184(214(331)249-149(86-91-181(299)300)198(315)253-155(109-138-72-78-141(284)79-73-138)202(319)252-153(104-125(5)6)200(317)251-152(103-124(3)4)199(316)248-147(85-90-180(297)298)193(310)238-114-174(290)237-117-178(294)272-96-53-64-166(272)212(329)261-163(120-278)209(326)259-162(119-277)195(312)240-115-175(291)241-132(15)218(335)274-98-55-66-168(274)220(337)275-99-56-67-169(275)219(336)273-97-54-65-167(273)213(330)258-161(118-276)188(233)305)266-206(323)157(107-135-57-41-39-42-58-135)250-190(307)131(14)243-222(340)225(18,19)270-211(328)150(83-88-171(232)287)245-189(306)130(13)242-196(313)145(63-49-52-94-236-191(308)143(229)61-48-51-93-234-177(293)123-344-102-101-343-100-95-235-172(288)89-84-151(221(338)339)244-173(289)68-45-37-35-33-31-29-27-25-26-28-30-32-34-36-38-46-69-179(295)296)246-197(314)146(62-47-50-92-228)247-204(321)159(111-182(301)302)255-201(318)154(105-126(7)8)264-224(342)227(22,113-127(9)10)271-217(334)185(129(12)24-2)267-210(327)165(122-280)260-203(320)156(110-139-74-80-142(285)81-75-139)254-205(322)160(112-183(303)304)256-208(325)164(121-279)262-216(333)187(134(17)282)268-207(324)158(108-136-59-43-40-44-60-136)257-215(332)186(133(16)281)265-176(292)116-239-194(311)148(82-87-170(231)286)263-223(341)226(20,21)269-192(309)144(230)106-137-70-76-140(283)77-71-137/h39-44,57-60,70-81,124-134,143-169,184-187,276-285H,23-38,45-56,61-69,82-123,228-230H2,1-22H3,(H2,231,286)(H2,232,287)(H2,233,305)(H,234,293)(H,235,288)(H,236,308)(H,237,290)(H,238,310)(H,239,311)(H,240,312)(H,241,291)(H,242,313)(H,243,340)(H,244,289)(H,245,306)(H,246,314)(H,247,321)(H,248,316)(H,249,331)(H,250,307)(H,251,317)(H,252,319)(H,253,315)(H,254,322)(H,255,318)(H,256,325)(H,257,332)(H,258,330)(H,259,326)(H,260,320)(H,261,329)(H,262,333)(H,263,341)(H,264,342)(H,265,292)(H,266,323)(H,267,327)(H,268,324)(H,269,309)(H,270,328)(H,271,334)(H,295,296)(H,297,298)(H,299,300)(H,301,302)(H,303,304)(H,338,339)/t128-,129-,130-,131-,132-,133-,134+,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,184-,185-,186-,187-,227-/m0/s1

InChI Key

PIHZSFXNGVXGER-QQQDAUCCSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCNC(=O)[C@H](CCCCNC(=O)COCCOCCNC(=O)CC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCCCCCC(=O)O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@](C)(CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H]([C@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)C(C)(C)NC(=O)[C@H](CC9=CC=C(C=C9)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CO)C(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCCNC(=O)C(CCCCNC(=O)COCCOCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCCCCCC(=O)O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(CC9=CC=C(C=C9)O)N

Origin of Product

United States

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